molecular formula C25H22N2O2S B2887388 (4-(Quinolin-8-yloxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1903405-20-8

(4-(Quinolin-8-yloxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2887388
CAS RN: 1903405-20-8
M. Wt: 414.52
InChI Key: AVRLHVRYZDBCMK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a quinoline group, a piperidine group, a thiophene group, and a phenyl group. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Thiophene is a heterocyclic compound with the formula C4H4S, and phenyl group is a functional group with the formula -C6H5 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline and thiophene groups are aromatic, meaning they have a cyclic, planar structure with delocalized electrons . The piperidine group is a saturated heterocycle, meaning it contains no double bonds or aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the quinoline group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the quinoline group might confer some degree of aromaticity, which could affect properties like stability and reactivity .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

(4-quinolin-8-yloxypiperidin-1-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c28-25(20-8-6-18(7-9-20)21-12-16-30-17-21)27-14-10-22(11-15-27)29-23-5-1-3-19-4-2-13-26-24(19)23/h1-9,12-13,16-17,22H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRLHVRYZDBCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Quinolin-8-yloxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

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